molecular formula C10H16ClNO B13204914 3-Amino-4-phenylbutan-2-ol hydrochloride

3-Amino-4-phenylbutan-2-ol hydrochloride

Cat. No.: B13204914
M. Wt: 201.69 g/mol
InChI Key: ZCMCYXVMOFKEKY-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds that contain both an amine (-NH2) and a hydroxyl (-OH) functional group. fishersci.com When these two groups are attached to adjacent carbon atoms, the compound is known as a vicinal amino alcohol, a structural motif prevalent in a wide array of natural products and pharmaceuticals. researchgate.netrsc.org The presence of both a basic amino group and an acidic hydroxyl group imparts unique chemical properties to these molecules, allowing them to participate in a diverse range of chemical reactions. fishersci.com

3-Amino-4-phenylbutan-2-ol (B13248511) is a vicinal amino alcohol characterized by a four-carbon chain with a phenyl group at the 4-position, an amino group at the 3-position, and a hydroxyl group at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it convenient for laboratory use. The specific stereochemistry of the amino and hydroxyl groups is a critical aspect of its chemistry, often influencing the biological activity of the larger molecules synthesized from it. unica.itnih.gov

Significance as a Research Scaffold in Organic and Medicinal Chemistry

In organic and medicinal chemistry, a research scaffold or building block is a core molecular structure that can be systematically modified to create a library of related compounds for further study. 3-Amino-4-phenylbutan-2-ol and its close derivatives serve as highly important building blocks, particularly for molecules with therapeutic potential. nih.gov

The core structure of this amino alcohol is a key component of hydroxyethylamine (HEA) drugs. nih.govnih.gov Derivatives of the closely related 1,3-Diamino-4-phenylbutan-2-ol (DAPB) are central to several potent inhibitors of HIV protease, a critical enzyme in the life cycle of the HIV virus. unica.it Notable examples of drugs that contain this structural motif include the antiretrovirals Darunavir and Saquinavir. unica.it Beyond HIV therapy, this scaffold has been incorporated into molecules investigated as β-secretase inhibitors for Alzheimer's disease, antimalarials, and lysosomal modulators. unica.it Its utility stems from the precise spatial arrangement of its functional groups, which can mimic the transition state of peptide bond hydrolysis, thereby enabling potent and selective enzyme inhibition.

Overview of Key Academic Research Directions for 3-Amino-4-phenylbutan-2-ol Hydrochloride

Academic research involving this compound primarily focuses on synthetic methodologies and its application as a precursor for biologically active molecules. A major thrust of this research is the development of efficient and stereoselective synthetic routes to access specific stereoisomers of the amino alcohol and its derivatives. rsc.org For many of its therapeutic applications, the anti-(2R,3S) configuration is crucial for biological activity. unica.it

Key research directions include:

Diastereoselective Synthesis: A significant body of research is dedicated to methods that produce the desired stereoisomer with high purity. unica.itnih.gov This often involves starting from chiral precursors like N-protected derivatives of L-phenylalanine. unica.it Researchers have developed multi-step protocols and more efficient one-pot, multi-component reactions to control the stereochemistry at the C2 and C3 positions. nih.govnih.gov For example, a two-step, fully stereoselective process has been described that transforms N,N-dibenzyl-L-phenylalaninal into N-protected derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. unica.itnih.govnih.gov This method utilizes a masked acyl cyanide (MAC) oxyhomologation reaction followed by a reduction step. unica.itnih.gov

Synthesis of Conformationally Restricted Analogues: Another research avenue explores the incorporation of the 3-amino-4-phenylbutan-2-ol scaffold into cyclic structures to create conformationally restricted isosteres of amino acids like phenylalanine. nih.gov For instance, derivatives such as 3(S)-amino-4(R,S)-2-piperidones have been synthesized and evaluated as isosteres in renin inhibitors. nih.gov These studies aim to understand how limiting the molecule's flexibility impacts its binding affinity to biological targets. nih.gov

Development of Novel Therapeutic Agents: The scaffold continues to be used in the design and synthesis of novel inhibitors for various enzymes. Its proven success in HIV protease inhibitors encourages its application in developing drugs for other diseases where protease enzymes play a key role. unica.it

Research Data on a Closely Related Scaffold

The following table presents research findings on the synthesis of N-protected N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, a structure closely related to the subject compound and central to its application as a research scaffold. The data highlights the yields of a two-step synthetic protocol. unica.itnih.gov

EntryAmine SubstrateIntermediate Product YieldFinal Product Yield (One-Pot)
1n-Butylamine87%57%
23-Phenylpropylamine85%49%
3Benzylamine86%52%
4Allylamine71%51%
5Propargylamine63%40%
6Isopropylamine78%70%
7Cyclopropylamine75%55%
8Pyrrolidine81%60%

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

3-amino-4-phenylbutan-2-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H

InChI Key

ZCMCYXVMOFKEKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=CC=C1)N)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Advancements for 3 Amino 4 Phenylbutan 2 Ol Hydrochloride

Classical Organic Synthesis Approaches to 3-Amino-4-phenylbutan-2-ol (B13248511) Hydrochloride

Classical organic synthesis provides the foundational routes to the 3-amino-4-phenylbutan-2-ol core structure. These methods often rely on well-established reactions, including the stereo-controlled opening of epoxides and the reduction of functionalized precursors like ketones and esters.

A prevalent strategy for the configuration-controlled synthesis of 3-amino-4-phenylbutan-2-ol derivatives involves the use of an N-protected epoxide intermediate derived from L-phenylalanine. nih.gov This epoxide undergoes a regioselective ring-opening reaction with an amine to furnish the desired amino alcohol structure. nih.gov The synthesis of these epoxide intermediates can be achieved with high diastereoselectivity from precursors such as N,N-dibenzyl protected L-phenylalaninal. nih.gov

The formation of the epoxide itself is often accomplished through the cyclization of a corresponding halohydrin precursor, such as a chlorohydrin or bromohydrin derivative. google.com For instance, (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane can be treated with a base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent to yield the (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in nearly quantitative yield. google.com

The subsequent ring-opening of the epoxide with an amine is a key step for introducing diversity at one of the amino groups. This reaction is a classic method for preparing β-amino alcohols. rroij.com The process can be mediated by various catalysts or can proceed under metal- and solvent-free conditions, for example, using acetic acid, which provides β-amino alcohols in high yields with excellent regioselectivity. rsc.org The reaction is typically anti-stereoselective, allowing for precise control over the stereochemistry of the resulting product. rroij.com

PrecursorReagentsProductYieldReference
(2S,3S)-1-Chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutaneSodium hydroxide, Acetone(2S,3S)-1,2-Epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane~Quantitative google.com
(2S,3S)-1-Chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutaneKOH, Ethanol (B145695)(2S,3S)-1,2-Epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane96% google.com
(2S,3S)-1-Bromo-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutaneKOH, Methanol(2S,3S)-1,2-Epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane100% google.com

The reduction of carbonyl compounds, particularly ketones and esters, serves as another fundamental approach to accessing the alcohol moiety of 3-amino-4-phenylbutan-2-ol. The diastereoselective reduction of amino ketones is a well-studied method for creating the vicinal amino alcohol structure. aalto.fi

One effective strategy involves a two-step process where a precursor amide is reduced. nih.gov Specifically, an N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amide can be subjected to a carbonyl-activated hydride deprotection/reduction protocol. nih.govunica.it This one-pot, two-component system uses trimethylsilyl (B98337) chloride and a powerful reducing agent like lithium aluminium hydride (LiAlH₄) to efficiently reduce the amide to the corresponding amine, yielding the desired 1,3-diamino-4-phenylbutan-2-ol building block. nih.govunica.it

Another approach begins with the reduction of an unsaturated ketone precursor. For example, (E)-4-phenyl-3-buten-2-one can be reduced using sodium borohydride (B1222165) (NaBH₄) to synthesize the allylic alcohol 4-phenyl-3-buten-2-ol. orgsyn.org This alcohol can then be converted into an α-chloroketone, 3-chloro-4-phenylbutan-2-one, which serves as a precursor for the amino alcohol core after subsequent amination and reduction steps. orgsyn.org The choice of reducing agent and reaction conditions is crucial for controlling the stereoselectivity of the reduction, with reagents like sodium borohydride often providing high syn-selectivity in the reduction of β-chiral substrates. aalto.fi

PrecursorReducing Agent(s)Key TransformationProduct ClassReference
Allophenylnorstatin amide derivativeTrimethylsilyl chloride, Lithium aluminium hydrideAmide reduction1,3-Diamino-4-phenylbutan-2-ol nih.govunica.it
(E)-4-phenyl-3-buten-2-oneSodium borohydride (NaBH₄)Ketone reduction4-Phenyl-3-buten-2-ol orgsyn.org
β-chiral amino ketonesSodium borohydride (NaBH₄)Diastereoselective ketone reductionsyn-amino alcohol aalto.fi

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecular structures like the 3-amino-4-phenylbutan-2-ol backbone. nih.gov These reactions allow for the formation of the target molecule or a key intermediate in a single step from three or more reactants, often with high stereoselectivity. nih.gov

A notable example is a fully stereoselective three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction. nih.govunica.it This process combines an N-protected L-phenylalaninal (specifically N,N-dibenzyl-L-phenylalaninal), various primary or secondary amines, and a masked acyl cyanide reagent (H-MAC-TBS) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). unica.it This reaction directly constructs a panel of N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides, which are advanced precursors to the final amino alcohol. nih.govunica.it The reaction proceeds with excellent diastereoselectivity (dr >98:2). nih.gov These amide intermediates can then be converted to the final 1,3-diamino-4-phenylbutan-2-ol derivatives via reduction. nih.gov

Amine ComponentYield of Amide Intermediate (1c-j)Reference
3-Phenylpropylamine69% nih.gov
Allylamine71% nih.gov
N-butylamine49-57% (yield of final amine 3b) nih.gov
N-benzylamine49-57% (yield of final amine 3d) nih.gov
N-propargylamine40% (yield of final amine 3f) nih.gov
N-isopropylamine70% (yield of final amine 3g) nih.gov
N-cyclopropylamine55% (yield of final amine 3h) nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for the synthesis of chiral compounds, including β-amino alcohols. These methodologies avoid the use of potentially toxic and expensive metals.

In the context of synthesizing the 3-amino-4-phenylbutan-2-ol framework, organocatalytic approaches can be applied to key bond-forming reactions. For instance, the ring-opening of epoxides with amines can be effectively mediated by simple organic molecules. A metal- and solvent-free protocol using acetic acid as a catalyst facilitates the highly regioselective synthesis of β-amino alcohols from epoxides and amines. rsc.org This type of Brønsted acid catalysis is a hallmark of organocatalysis and is applicable to the reaction between a phenylbutane-derived epoxide and an amine nucleophile. rsc.orgrsc.org While specific applications of more complex organocatalysts to the synthesis of 3-amino-4-phenylbutan-2-ol are not extensively detailed, the principles of organocatalysis are highly relevant. For example, L-proline has been used to catalyze the asymmetric α-amination of ketones, a reaction that could be adapted to create precursors for the target molecule. organic-chemistry.org

Stereoselective Synthesis of 3-Amino-4-phenylbutan-2-ol Hydrochloride Isomers

Controlling the absolute and relative stereochemistry of the two chiral centers in 3-amino-4-phenylbutan-2-ol is paramount. Modern asymmetric synthesis techniques provide robust methods to access specific stereoisomers with high enantiomeric and diastereomeric purity.

A range of asymmetric techniques are employed to ensure the stereocontrolled synthesis of 3-amino-4-phenylbutan-2-ol isomers. These methods leverage chiral starting materials, chiral auxiliaries, or catalysts to direct the formation of a specific stereoisomer.

Substrate Control: A common and effective strategy is to start with a chiral building block from the "chiral pool." L-phenylalanine is a frequent starting material, where the inherent stereochemistry of the amino acid is used to set one of the stereocenters. nih.gov The subsequent reactions are then designed to be diastereoselective. For example, the three-component MAC oxyhomologation reaction starting from N,N-dibenzyl-L-phenylalaninal is described as completely diastereoselective, yielding the anti-product exclusively. unica.it

Chemoenzymatic Synthesis: Biocatalysis offers a powerful route to chiral amines and amino alcohols. Transaminases, for instance, can catalyze the asymmetric amination of prochiral ketones. researchgate.netmdpi.com In a related synthesis of 3-amino-1-phenylbutane, a transaminase from Chromobacterium violaceum or Vibrio fluvialis was coupled with a pyruvate (B1213749) decarboxylase (PDC) in a multi-enzymatic cascade. researchgate.netmdpi.com This system converts a prochiral ketone (4-phenyl-2-butanone) into the corresponding chiral amine with high stereoselectivity (ee of ~90%). researchgate.netmdpi.com This enzymatic approach could be adapted for precursors to 3-amino-4-phenylbutan-2-ol.

Chiral Auxiliaries: Another powerful method involves the use of a recyclable chiral auxiliary. The Belokon' approach utilizes chiral Ni(II) complexes of glycine (B1666218) Schiff bases for the asymmetric synthesis of α-amino acids. mdpi.comnih.gov The chiral ligand on the nickel complex directs the stereoselective alkylation of the glycine moiety. mdpi.com This method can be used to prepare enantiomerically pure non-canonical amino acids that can serve as precursors. The disassembly of the nickel complex releases the desired amino acid and allows for the recovery of the chiral auxiliary. mdpi.com

Asymmetric StrategyKey PrincipleExample Application/PrecursorAchieved SelectivityReference
Substrate ControlUse of chiral starting material (L-phenylalanine derivative)Three-component MAC reactionCompletely diastereoselective (dr >98:2) nih.govunica.it
Chemoenzymatic CascadeAsymmetric amination of a prochiral ketone using transaminaseSynthesis of (S)-3-amino-1-phenylbutane~90% ee researchgate.netmdpi.com
Chiral AuxiliaryStereoselective alkylation of a glycine Schiff base-Ni(II) complexGeneral synthesis of tailor-made α-amino acids>99% ee (in some cases) mdpi.comnih.gov

Diastereoselective Control in Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 3-Amino-4-phenylbutan-2-ol. Diastereoselective strategies aim to favor the formation of one diastereomer over others, which is crucial for the biological activity of the final compound. A common approach involves the diastereoselective addition of organometallic reagents to chiral amino aldehydes. aalto.fi

One effective method for achieving high diastereoselectivity is through a three-component reaction. For instance, the reaction of N,N-dibenzyl-L-phenylalaninal with a masked acyl cyanide and an amine can produce anti-(2S,3S)-allophenylnorstatin amides with a diastereomeric ratio greater than 98:2. unica.it The high anti-selectivity is often explained by the Felkin-Anh model, where the nucleophile preferentially attacks the less hindered face of the aldehyde. unica.it Subsequent reduction of the amide and deprotection steps yield the desired amino alcohol. unica.it

Another strategy to control diastereoselectivity is through C-H amination reactions. While many C-H functionalization methods exist for synthesizing 1,2-amino alcohols, achieving high diastereoselectivity can be challenging. nih.gov However, selenium-catalyzed intermolecular C-H amination has shown promise in producing anti-1,2-amino alcohols with high selectivity. nih.gov The diastereoselectivity in this case is governed by stereoelectronic effects during the nih.govrsc.org-sigmatropic rearrangement of an intermediate. nih.gov

Chiral Precursor Utilization in this compound Synthesis

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. mdpi.com Naturally occurring amino acids, such as L-phenylalanine and (S)-serine, are particularly valuable precursors for synthesizing chiral amino alcohols. diva-portal.orgresearchgate.net

For example, N-protected derivatives of L-phenylalanine can be converted into epoxide intermediates. unica.it The regioselective opening of these epoxides with an appropriate nucleophile is a common and effective strategy for preparing specific stereoisomers of amino alcohols. unica.itdiva-portal.org This approach has been successfully employed in the synthesis of building blocks for various therapeutic agents. unica.it

Similarly, (S)-serine can serve as a versatile chiral precursor. A multi-step synthesis starting from (S)-serine has been developed to produce the β-amino acid portion of sitagliptin, a drug used for treating type-2 diabetes. researchgate.net A key step in this synthesis involves the ring-opening of a protected (R)-aziridin-2-methanol with a Grignard reagent, which establishes the desired stereochemistry. researchgate.net

Biocatalytic Approaches to this compound and Related Amino Alcohols

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes offer high stereoselectivity and operate under mild reaction conditions, reducing the environmental impact. researchgate.net

Ketoreductase-Mediated Stereoselective Reductions

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding chiral alcohols. researchgate.netnih.gov These enzymes are widely used in the pharmaceutical industry for the synthesis of chiral intermediates. nih.gov The stereoselectivity of KREDs can be modulated through protein engineering, allowing for the production of either enantiomer of a desired alcohol. nih.gov

The reduction of α-amino-β-keto esters using KREDs is a particularly attractive strategy for producing chiral 1,2-amino alcohols. nih.gov Engineered KREDs have been successfully employed in the dynamic kinetic resolution of these substrates to yield products with high diastereomeric and enantiomeric excess. nih.gov For instance, the ketoreductase ChKRED20 has been shown to catalyze the stereoselective reduction of a ketone precursor to (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol with 99% enantiomeric excess (ee). rsc.org The efficiency and selectivity of these enzymes are often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in situ, commonly achieved using a co-substrate like isopropanol. rsc.orggoogle.com

The table below summarizes the results of ketoreductase-mediated reductions of various ketones.

Ketone SubstrateKetoreductaseProduct StereochemistryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
α-amido-β-keto esterKRED-02cis-(2S,3R)99%>99%
α-amido-β-keto esterKRED-10trans-(2R,3R)98%>99%
Ketone precursor for (S)-CFPLChKRED20(S)N/A99%

Enzymatic Derivatization and Transformation Strategies

Enzymes can also be used for the derivatization and transformation of amino alcohols. For example, lipases have been used for the enantioselective hydrolysis of hydroxy-substituted β-amino esters in organic media. mdpi.com This process allows for the separation of enantiomers, providing access to enantiomerically enriched amino esters and their corresponding amino acids. mdpi.com

Another approach involves the use of proteases, such as Optimase M-440, to catalyze the synthesis of amino acid-sugar alcohol conjugates in organic solvents. researchgate.net This method allows for the regioselective acylation of the primary hydroxyl groups of sugar alcohols with N-protected amino acids. researchgate.net

Chemoenzymatic Cascade Reactions for Enhanced Efficiency

Chemoenzymatic cascade reactions combine the advantages of both chemical and biological catalysts in a single pot, leading to more efficient and sustainable synthetic processes. researchgate.net These cascades can overcome thermodynamic limitations and minimize the need for intermediate purification steps. mdpi.com

A notable example is the synthesis of chiral amines from prochiral ketones using a transaminase (TA) coupled with a pyruvate decarboxylase (PDC). mdpi.comresearchgate.net The TA catalyzes the transfer of an amino group from an amino donor (e.g., L-alanine) to the ketone, but the reaction equilibrium is often unfavorable. researchgate.net The PDC removes the pyruvate byproduct, driving the reaction towards the desired amine product. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of 3-amino-1-phenylbutane. mdpi.comresearchgate.net

Enzymatic cascades have also been developed for the conversion of diols to amino alcohols. rsc.orgrsc.org A two-enzyme cascade involving an alcohol dehydrogenase and an amine dehydrogenase can selectively convert C4–C7 diols to the corresponding amino alcohols under mild, aqueous conditions. rsc.orgrsc.org

The following table presents data from a chemoenzymatic cascade for the synthesis of 3-amino-1-phenylbutane.

TransaminaseTemperature (°C)Conversion (%)Yield (%)Selectivity (%)
CviTA30>996388
VflTA30>996189

Innovative Synthetic Route Development for this compound

Recent innovations in the synthesis of amino alcohols focus on developing more rapid, efficient, and stereoselective routes. A two-step protocol starting from N,N-dibenzyl-L-phenylalaninal provides a highly efficient synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks. nih.govnih.govunica.it The first step is a fully stereoselective three-component reaction to form an amide intermediate, followed by a one-pot reduction to yield the target diamino alcohol. nih.govnih.govunica.it This approach is significantly more efficient than traditional multi-step methods that often involve the isolation of intermediate compounds. nih.gov

Another innovative approach involves enantioselective radical C-H amination. nih.gov This method utilizes a multi-catalytic system to achieve both regio- and enantioselective amination of alcohols, providing a direct route to chiral β-amino alcohols from simple starting materials. nih.gov This strategy bypasses the need for chiral auxiliaries or precursors from the chiral pool. nih.gov

One-Pot Synthesis Procedures

One-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced solvent waste, lower energy consumption, and improved time efficiency. While a specific one-pot protocol for this compound is not extensively detailed in the available literature, highly efficient methodologies have been developed for structurally analogous compounds, such as N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. These methods provide a strong framework for the potential one-pot synthesis of related amino alcohols. unica.itnih.gov

A notable example is a two-step, one-pot sequence starting from N,N-dibenzyl-L-phenylalaninal. unica.itnih.gov This procedure combines a multicomponent reaction with a subsequent deprotection and reduction sequence performed in a single vessel.

Step 1: Three-Component Masked Acyl Cyanide (MAC) Oxyhomologation

The initial step involves a highly stereoselective three-component reaction between N,N-dibenzyl-L-phenylalaninal, an amine, and the tert-butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS). unica.it This reaction proceeds with high diastereoselectivity (>98:2) to furnish N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides. nih.gov The reaction is typically carried out in a solvent like diethyl ether (Et₂O) using a weak base such as 4-(dimethylamino)pyridine (DMAP). unica.it

Step 2: One-Pot Deprotection and Reduction

Following the formation of the amide intermediate, the subsequent transformation into the diamino alcohol is performed in a one-pot fashion. This involves a carbonyl-activated hydride deprotection/reduction protocol. nih.gov The process utilizes trimethylsilyl chloride (TMSCl) and lithium aluminium hydride (LiAlH₄) in a solvent like dichloromethane (B109758) (CH₂Cl₂). unica.it This one-pot approach is demonstrably more efficient than isolating the deprotected amide intermediate before reduction. nih.gov Optimization of this step, particularly the amount of reducing agent and reaction time, is crucial for achieving high yields. For instance, using 1.4 equivalents of LiAlH₄ for 1.5 hours was found to be optimal for certain substrates. unica.it

Table 1: Example of a Two-Step, One-Pot Synthesis for a Structurally Related Diamino Alcohol
StepReaction TypeKey Reagents & ConditionsIntermediate/ProductReported YieldsReference
1Three-Component MAC OxyhomologationN,N-dibenzyl-L-phenylalaninal, Amine, H-MAC-TBS, DMAP, Et₂O, 0°C to rtanti-(2S,3S)-allophenylnorstatin amide63-87% unica.itnih.gov
2One-Pot Deprotection/ReductionTMSCl, LiAlH₄, CH₂Cl₂, 0°Canti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivativeup to 81% unica.itnih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of amino alcohols, these principles are applied through the use of biocatalysis, solvent-free reactions, and atom-efficient one-pot procedures.

Chemoenzymatic and Biocatalytic Approaches:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (pH and temperature), often in aqueous media, and exhibit high stereoselectivity, thereby reducing the need for protecting groups and chiral auxiliaries.

A prime example is the asymmetric synthesis of chiral amines using a one-pot, multi-enzymatic cascade system. For the synthesis of a related compound, 3-amino-1-phenylbutane, a system combining a transaminase (TA) and a pyruvate decarboxylase (PDC) has been successfully employed. mdpi.com

Reaction Mechanism: The transaminase transfers an amino group from an amine donor (e.g., L-Alanine) to a prochiral ketone (4-phenyl-2-butanone). This reaction is often equilibrium-limited.

Equilibrium Shift: The pyruvate decarboxylase is introduced to remove the pyruvate byproduct formed from L-alanine. It converts pyruvate into acetaldehyde (B116499) and carbon dioxide (CO₂). The removal of the byproduct shifts the equilibrium towards the desired amine product, dramatically enhancing the reaction yield. mdpi.com

Green Advantages: This one-pot system is highly efficient, operates at mild temperatures (e.g., 30°C) in a buffer solution, and avoids harsh reagents. The use of a cascade reaction where the byproduct of the first step is the substrate for the second minimizes waste and improves process efficiency. mdpi.com

Table 2: Multi-Enzymatic Cascade for Chiral Amine Synthesis
Enzyme SystemSubstratesKey ConditionsProductReported YieldsReference
Transaminase (TA) & Pyruvate Decarboxylase (PDC)4-phenyl-2-butanone, L-AlaninepH 7.5, 30°C, aqueous buffer(S)-3-amino-1-phenylbutane>60% mdpi.com

Furthermore, the stereoselective synthesis of vicinal amino alcohols can be achieved using ketoreductases (KREDs). The development of chemo- and biocatalytic reaction sequences has been shown to significantly improve process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the mass of raw materials to the mass of the final product. nih.gov

Reductive Amination:

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds. wikipedia.org Performing this reaction in a one-pot manner, where the intermediate imine is not isolated, is a common green practice. nih.gov The choice of reducing agent is critical for the selectivity and environmental impact of the process. While traditional reagents like sodium cyanoborohydride (NaBH₃CN) are effective, concerns over cyanide toxicity have led to the adoption of greener alternatives. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and more selective reducing agent that can reduce imines in the presence of aldehydes or ketones, making it ideal for one-pot procedures. nih.govmasterorganicchemistry.com The development of catalytic reductive amination using molecular hydrogen (H₂) or transfer hydrogenation with benign hydrogen sources like formic acid further enhances the green credentials of this transformation by reducing waste. wikipedia.org Conducting these reactions in environmentally benign solvents like water or even under solvent-free conditions represents a significant advancement in sustainable chemical synthesis. organic-chemistry.org

Stereochemical Investigations and Their Implications in 3 Amino 4 Phenylbutan 2 Ol Hydrochloride Research

Analysis of Stereoisomeric Forms and Chiral Purity

The structure of 3-Amino-4-phenylbutan-2-ol (B13248511) contains two stereogenic centers, which means it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The analysis and separation of these forms are crucial for understanding their unique properties. High-performance liquid chromatography (HPLC) is a primary technique for separating stereoisomers of such compounds. mdpi.com The use of chiral stationary phases (CSPs), particularly those based on Cinchona alkaloids, has proven effective for the stereoselective separation of amino acids and their derivatives, which share structural similarities with amino alcohols. mdpi.com The separation mechanism on these zwitterionic CSPs often involves ionic interactions in a polar ionic mode, where the mobile phase composition, including additives like organic acids and bases, significantly influences retention time and resolution. mdpi.com

Another effective strategy for chiral separation is the use of chiral resolution labeling reagents. nih.gov In this indirect method, the stereoisomers are derivatized with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), to form diastereomeric pairs. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns, such as a C18 column. nih.gov

For volatile derivatives of amino alcohols, gas chromatography (GC) can also be employed for separation. The use of capillary columns with a thick stationary phase helps to mitigate peak tailing that can result from the hydrogen-bonding capabilities of the amino and hydroxyl groups. nih.gov The successful separation of these stereoisomers is the first step in assessing chiral purity, a critical parameter in the synthesis and application of enantiomerically pure compounds.

Table 1: Chromatographic Methods for Stereoisomer Analysis
TechniquePrincipleStationary Phase ExampleKey AdvantageReference
Chiral HPLC (Direct)Differential interaction of enantiomers with a chiral stationary phase.Cinchona alkaloid-based CSPsDirect separation without derivatization. mdpi.com
HPLC with Chiral Labeling (Indirect)Conversion of enantiomers into diastereomers, which are then separated on a standard column.C18 (after derivatization)Allows use of standard, non-chiral columns. nih.gov
Gas Chromatography (GC)Separation of volatile derivatives based on their boiling points and interactions with the stationary phase.Thick stationary-phase capillary columnSuitable for analyzing volatile amino alcohol derivatives. nih.gov

Role of Stereochemistry in Molecular Interactions and Recognition

The three-dimensional structure of a molecule is fundamental to its ability to interact with other chiral molecules, a concept known as chiral recognition. The specific stereochemistry of an isomer of 3-Amino-4-phenylbutan-2-ol dictates how it fits into the binding site of a biological receptor or the active site of an enzyme. These biological sites are themselves chiral, composed of L-amino acids, and thus exhibit a high degree of stereoselectivity.

This principle can be illustrated by the behavior of chiral porous coordination polymers (PCPs), which serve as synthetic mimics for biological recognition systems. researchgate.net Studies have shown that such chiral frameworks exhibit different sorption capacities for the individual (R) and (S) isomers of a chiral alcohol. researchgate.net This difference in sorption is due to the distinct ways each enantiomer can interact with the chiral environment within the polymer's pores. Similarly, one stereoisomer of a compound will bind more favorably to a biological target than its enantiomer or diastereomers, leading to significant differences in biological activity. This selective interaction is a foundational principle in medicinal chemistry, where often only one isomer is responsible for the desired therapeutic effect, while others may be inactive or contribute to undesired effects.

Table 2: Principle of Stereospecific Molecular Interactions
Interacting SpeciesStereochemistryInteraction OutcomeImplication
Stereoisomer A(2R,3S)High-affinity binding to chiral target.Potent biological activity.
Stereoisomer B(2S,3R)Low-affinity binding to chiral target.Reduced or no biological activity.
Chiral Target (e.g., Enzyme, Receptor)Chiral (composed of L-amino acids)Preferentially binds one stereoisomer over another.Basis for stereoselective therapeutic effects.

Methods for Stereochemical Assignment in Synthesized Analogs

Determining the precise stereochemistry of newly synthesized analogs of 3-Amino-4-phenylbutan-2-ol is essential. Several powerful analytical techniques are employed for the unambiguous assignment of both relative and absolute configurations.

X-ray crystallography is considered a gold standard for determining the absolute stereostructure of a molecule. unica.it By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, providing definitive proof of its configuration. unica.it This method was successfully used to confirm the absolute configuration of an anti-(2S,3S)-allophenylnorstatin amide, an analog of the target compound. unica.it

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining the relative stereochemistry of vicinal (vic)-amino alcohols. diva-portal.org A common method involves converting the amino alcohol into a more rigid cyclic derivative, such as an oxazolidinone. diva-portal.org The analysis of the proton-proton (¹H-¹H) coupling constant between the hydrogens at the C4 and C5 positions of the oxazolidinone ring allows for the determination of their relative orientation. A smaller coupling constant is consistent with a trans relationship, indicating an anti configuration in the original amino alcohol, while a larger coupling constant suggests a cis relationship, corresponding to a syn configuration. diva-portal.org

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, provide another avenue for stereochemical analysis. nsf.gov These techniques measure the differential absorption of left- and right-circularly polarized light. For amino alcohols, a practical sensing method involves a reaction with an achiral aldehyde probe, such as 2,4-dinitrobenzaldehyde, to form a Schiff base. nsf.gov This new derivative exhibits a distinct CD signal that can be directly correlated to the absolute configuration and enantiomeric composition of the parent amino alcohol. nsf.gov

Table 3: Methods for Stereochemical Assignment
MethodInformation ObtainedPrincipleReference
X-ray CrystallographyAbsolute and relative stereochemistry.Analysis of X-ray diffraction from a single crystal to generate a 3D molecular structure. unica.it
¹H NMR SpectroscopyRelative stereochemistry (syn/anti).Measurement of J-coupling constants in a rigid derivative (e.g., oxazolidinone). diva-portal.org
Circular Dichroism (CD)Absolute configuration and enantiomeric excess.Measurement of differential absorption of polarized light by a chiral derivative. nsf.gov

3 Amino 4 Phenylbutan 2 Ol Hydrochloride As a Versatile Molecular Building Block

Utility in the Synthesis of Complex Amino Alcohol Derivatives

The 3-amino-4-phenylbutan-2-ol (B13248511) framework is instrumental in the stereoselective synthesis of more complex amino alcohol and diamino alcohol derivatives. These derivatives are highly valued in medicinal chemistry for their prevalence in biologically active molecules. The inherent chirality of the scaffold allows for precise control over the spatial orientation of functional groups, which is critical for molecular recognition and interaction with biological targets.

Research has demonstrated that related structures, such as N-protected L-phenylalaninal, can be transformed into N-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. nih.gov This highlights the utility of the core phenylbutane backbone in creating elaborate structures with multiple stereocenters. The amino and hydroxyl groups serve as reactive handles for chain extension, cyclization, and the introduction of diverse substituents, leading to a wide array of complex derivatives.

Precursor for Advanced Chemical Intermediates in Drug Discovery Research

3-Amino-4-phenylbutan-2-ol hydrochloride serves as a crucial precursor for advanced chemical intermediates, particularly in the field of drug discovery. The structural motif is a key component of peptidomimetics, which are compounds designed to mimic or block the biological action of peptides. Unnatural amino acids and their derivatives are increasingly vital in drug design as they can enhance the stability, selectivity, and bioactivity of molecules.

The synthesis of conformationally restricted isosteres, such as 3-amino-4-phenyl-2-piperidones, utilizes the aminophenylbutane backbone to create rigid structures that can probe the binding sites of enzymes like renin. nih.gov Furthermore, the hydroxyl group can be converted into a reactive epoxide, as seen in the preparation of 1,2-epoxy-3-amino-4-phenylbutane derivatives. google.com These epoxides are valuable intermediates that can be opened by various nucleophiles to introduce new functionalities, making them a cornerstone for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Scaffold Derivatization for Novel Chemical Entity Generation

The generation of novel chemical entities often relies on the systematic modification of a core scaffold. The 3-amino-4-phenylbutan-2-ol structure offers multiple sites for such derivatization, allowing chemists to fine-tune the molecule's physicochemical properties.

Modification of the Phenyl Substituent

The peripheral phenyl group presents a prime target for modification to explore structure-activity relationships (SAR). Standard aromatic substitution reactions can be employed to introduce a variety of substituents onto the ring. For instance, electron-donating or electron-withdrawing groups can be installed to modulate the electronic properties of the molecule, which can influence binding affinity and metabolic stability. While specific examples on this exact scaffold are not extensively documented, the principles of aromatic chemistry allow for predictable modifications such as nitration, halogenation, and Friedel-Crafts reactions, typically performed on a protected form of the amino alcohol.

Functionalization at the Amino and Hydroxyl Groups

The amino and hydroxyl groups are the most reactive sites for functionalization. Their versatility allows for a wide range of chemical transformations to build molecular complexity.

Amino Group Functionalization: The primary amine is readily acylated to form amides or sulfonamides, or it can undergo reductive amination to yield secondary or tertiary amines. These reactions are fundamental in peptide synthesis and for introducing lipophilic or charged moieties to alter solubility and cell permeability.

Hydroxyl Group Functionalization: The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether. It can also serve as a directing group for stereoselective reactions or be transformed into a leaving group to facilitate substitution or elimination reactions.

Below is a table summarizing potential derivatization reactions at these functional groups.

Functional GroupReaction TypeReagents and ConditionsResulting Moiety
Amino GroupN-AcylationAcyl chloride or anhydride, baseAmide
Amino GroupN-SulfonylationSulfonyl chloride, baseSulfonamide
Amino GroupReductive AminationAldehyde or ketone, reducing agent (e.g., NaBH₃CN)Secondary or Tertiary Amine
Hydroxyl GroupO-Acylation/EsterificationAcyl chloride or carboxylic acid, catalyst (e.g., DMAP)Ester
Hydroxyl GroupO-AlkylationAlkyl halide, base (e.g., NaH)Ether
Hydroxyl GroupOxidationOxidizing agent (e.g., PCC, Swern oxidation)Ketone

Development of Hydroxyethylamine (HEA) Isosteres and Analogs

Perhaps the most significant application of the 3-amino-4-phenylbutan-2-ol scaffold is in the development of hydroxyethylamine (HEA) isosteres. The HEA motif is a non-hydrolyzable mimic of the transition state of peptide bond cleavage by aspartic proteases. This makes it a highly effective core for designing potent enzyme inhibitors.

The anti-(2R,3S) configuration of the amino alcohol is a critical structural feature in numerous HIV protease inhibitors, which are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov These drugs, often referred to as HEA drugs, effectively block the viral replication cycle by inhibiting the protease enzyme responsible for processing viral polyproteins. The development of these therapeutic agents showcases the profound impact of the 3-amino-4-phenylbutan-2-ol building block in medicinal chemistry.

The table below lists prominent examples of FDA-approved drugs that contain the hydroxyethylamine core derived from a similar phenyl-containing scaffold.

Drug NameTarget EnzymeTherapeutic AreaKey Structural Feature
SaquinavirHIV-1 ProteaseHIV/AIDSHydroxyethylamine transition-state isostere
DarunavirHIV-1 ProteaseHIV/AIDSBis-tetrahydrofuran moiety with a HEA core
AtazanavirHIV-1 ProteaseHIV/AIDSAza-dipeptide isostere incorporating the HEA backbone

Advanced Analytical Methodologies for Research on 3 Amino 4 Phenylbutan 2 Ol Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and purity of 3-Amino-4-phenylbutan-2-ol (B13248511) hydrochloride. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, including the determination of their stereochemistry. For derivatives of 3-Amino-4-phenylbutan-2-ol, ¹H NMR is instrumental in confirming the relative and absolute configuration of stereocenters.

In the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives, ¹H NMR spectra are used to confirm the high diastereoselectivity of the reaction, often showing a diastereomeric ratio of greater than 98:2. nih.gov The coupling constants between adjacent protons on the butanol backbone provide critical information for assigning the relative stereochemistry.

¹H NMR Data for a Derivative, (2S,3S)‐N‐Benzyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide: nih.gov

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.17dd12.8, 5.1PhCH₂CH
3.43dd12.8, 8.8PhCH₂CH
3.27–3.36mCH NBn₂
3.60d13.6N(CH ₂Ph)₂
3.85d13.6N(CH ₂Ph)₂
3.75br sCH OH
3.99d4.9CH OH
4.24dd14.5, 5.5NHCH ₂Ph
4.35dd14.5, 6.0NHCH ₂Ph
7.09–7.44mPh, CONH

This table presents the ¹H NMR data for a specific derivative to illustrate the application of the technique.

Mass Spectrometry (HRMS, LCMS) for Compound Characterization and Mechanistic Analysis

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the precise molecular weight and elemental composition of 3-Amino-4-phenylbutan-2-ol hydrochloride and its intermediates. This information is vital for confirming the identity of a synthesized compound and for gaining insights into reaction mechanisms.

HRMS provides highly accurate mass measurements, which allows for the calculation of the elemental formula. In the characterization of various N-substituted derivatives of 3-amino-4-phenylbutan-2-ol, electrospray ionization (ES⁺) is a commonly used technique. nih.gov The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared with the calculated value to confirm the compound's identity.

HRMS Data for N-Substituted Derivatives of 3-Amino-4-phenylbutan-2-ol: nih.gov

CompoundCalculated [M+H]⁺Found [M+H]⁺
(2S,3S)‐N‐Butyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide431.2693431.2672
(2S,3S)‐N‐Benzyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide465.2536465.2514
(2S,3S)‐N‐Allyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide415.2380415.2360
(2S,3S)‐N‐Isopropyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide417.2536417.2525

This table showcases HRMS data for several derivatives, demonstrating the accuracy of the technique in compound confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. In the context of this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), amine (-NH₂), and the phenyl group.

The analysis of synthetic intermediates and derivatives of 3-Amino-4-phenylbutan-2-ol by Attenuated Total Reflectance (ATR) IR spectroscopy reveals characteristic absorption bands. For example, the presence of a hydroxyl group is indicated by a broad absorption in the region of 3300-3500 cm⁻¹. Amine N-H stretching vibrations also appear in this region. The C-H stretching vibrations of the phenyl group are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for a Derivative, (2S,3S)‐N‐Butyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide: nih.gov

Wavenumber (cm⁻¹)Functional Group
3399O-H stretch
3067, 3031Aromatic C-H stretch
2962, 2926, 2876Aliphatic C-H stretch
1642Amide C=O stretch
1533N-H bend
1495, 1451Aromatic C=C stretch

This table provides an example of IR data for a related compound, highlighting the key functional groups.

Chromatographic Methods for Research Purification and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound and its isomers. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for separating its stereoisomers. Chiral stationary phases (CSPs) are often employed in HPLC to resolve enantiomers and diastereomers, which is critical for research in fields where stereochemistry influences biological activity.

The separation of amino acid stereoisomers, including those with structures similar to 3-Amino-4-phenylbutan-2-ol, can be achieved using various types of chiral columns. mdpi.com The choice of the mobile phase, which typically consists of a mixture of an organic solvent and an aqueous buffer, is crucial for optimizing the separation. The retention time of each isomer is a key parameter for its identification and quantification.

While specific HPLC conditions for this compound are not detailed in the provided search results, the general principles of chiral HPLC for amino alcohols and related compounds involve the use of specialized columns and optimized mobile phases to achieve baseline separation of the different stereoisomers.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Guidance

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and to guide the purification process. In the synthesis of derivatives of 3-Amino-4-phenylbutan-2-ol, TLC is routinely used to determine when a reaction is complete. unica.it

By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be visualized. The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions (stationary phase and mobile phase).

In the purification of (2S,3S)‐N‐substituted‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide derivatives, TLC is used to identify the fractions containing the desired product during column chromatography. nih.gov

TLC Data for (2S,3S)‐N‐substituted‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide Derivatives: nih.gov

CompoundR_f ValueEluent System
(2S,3S)‐N‐Isobutyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide0.10pentane/EtOAc, 5:1
(2S,3S)‐N‐Butyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide0.12pentane/EtOAc, 5:1
(2S,3S)‐N‐Benzyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide0.10pentane/EtOAc, 5:1
(2S,3S)‐N‐Allyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide0.21pentane/EtOAc, 5:1
(2S,3S)‐N‐Isopropyl‐3‐(dibenzylamino)‐2‐hydroxy‐4‐phenylbutanamide0.10pentane/EtOAc, 5:1

This table illustrates the use of TLC in monitoring the synthesis of related compounds by providing their respective R_f values in a specific solvent system.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method is particularly crucial for chiral molecules, such as derivatives of 3-amino-4-phenylbutan-2-ol, as it can elucidate the absolute configuration of stereocenters, a critical factor in medicinal chemistry and stereoselective synthesis.

In the context of compounds structurally related to 3-amino-4-phenylbutan-2-ol, X-ray diffraction has been employed to confirm stereochemical outcomes of synthetic routes. For instance, in the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol (DAPB) building blocks, which are closely related to the title compound, the absolute configuration of a key intermediate was unequivocally confirmed through a single-crystal X-ray diffraction study. unimi.itunica.it This analysis was vital in verifying that the synthetic methodology provided the desired anti diastereomer with high selectivity. unimi.itunica.it

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal is determined, revealing bond lengths, bond angles, and the absolute stereochemistry.

The determination of the absolute configuration relies on the phenomenon of anomalous scattering. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer.

While the specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment for a small organic molecule.

Crystallographic Parameter Illustrative Value
Empirical FormulaC₁₀H₁₆ClNO
Formula Weight201.69
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.890(1)
b (Å)9.750(2)
c (Å)18.210(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1044.1(3)
Z4
Density (calculated) (Mg/m³)1.284
Absorption Coefficient (mm⁻¹)0.310
F(000)432
Crystal Size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection (°)2.50 to 27.50
Reflections collected8450
Independent reflections2380 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.105
Absolute structure parameter0.02(4)

The research findings for related compounds underscore the power of X-ray crystallography in stereochemical analysis. The ability to confirm the anti-(2R,3S) configuration in synthetic precursors is essential for the development of therapeutically important molecules where biological activity is highly dependent on the precise spatial arrangement of functional groups. unimi.itunica.it

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional chemical synthesis of chiral amino alcohols often relies on stoichiometric reducing agents or organometallic catalysts, which can be limited by stereoselectivity issues and the need for extreme reaction conditions. frontiersin.org A key future direction is the development of greener, more efficient synthetic methodologies.

Biocatalysis, utilizing enzymes for chemical transformations, presents a highly promising and sustainable alternative. nih.govmdpi.com Research into multi-enzyme cascade reactions could provide a streamlined, one-pot synthesis, significantly improving yields and reducing waste. mdpi.comnih.gov Specifically, the application of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of corresponding hydroxy ketones is a frontier in the synthesis of chiral amino alcohols. nih.govacs.org This enzymatic approach offers high stereoselectivity under mild conditions, using ammonia (B1221849) as a cost-effective amino donor. nih.govfrontiersin.org Future work could focus on identifying or engineering a specific AmDH or transaminase that efficiently converts a precursor ketone to 3-Amino-4-phenylbutan-2-ol (B13248511) with high enantiomeric excess.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Focus
Traditional Chemical Synthesis Well-established principles Improving stereoselectivity, reducing reliance on harsh reagents and heavy metals.
Biocatalytic Synthesis (e.g., AmDH) High stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly ("green"), potential for one-pot reactions. nih.govfrontiersin.orgacs.org Enzyme discovery and engineering, process optimization for industrial scale-up, cofactor regeneration systems. nih.govmdpi.com

Deeper Mechanistic Studies on Identified Biological Targets

The β-amino alcohol functional group is a recognized pharmacophore present in many biologically active compounds. nih.gov While the specific biological targets of 3-Amino-4-phenylbutan-2-ol hydrochloride are not yet fully elucidated, its structural similarity to molecules that inhibit enzymes like HIV protease and renin suggests potential avenues for investigation. nih.govnih.gov

Future research should begin with broad biological screening to identify potential protein targets. Once a target is identified, in-depth mechanistic studies will be crucial. For instance, if the compound is found to inhibit a specific enzyme, research would need to determine the mode of inhibition (e.g., competitive, non-competitive) and identify the key molecular interactions within the enzyme's active site. Understanding how the compound's conformation affects its binding affinity and potency will be critical. nih.gov Studies on related compounds have shown that conformational restrictions can significantly impact inhibitor potency by distorting the geometry required for optimal binding within an active site. nih.gov Investigating the mechanism of action at a cellular level, for example, whether it induces apoptosis or other cellular responses, would also be a vital area of exploration. nih.gov

Exploration of New Chemical Space through Rational Design and Derivatization

Rational drug design, which relies on knowledge of a biological target's structure, is a powerful strategy to develop new and improved therapeutic agents. bioexcel.eu Once a biological target for this compound is identified, this compound can serve as a scaffold for the creation of a library of new derivatives.

Future research will involve systematic structural modifications to explore the structure-activity relationship (SAR). This involves creating derivatives by, for example, N-alkylation or N-acylation, and modifying the phenyl group with various substituents. nih.gov The goal is to identify how these changes affect the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For example, studies on similar scaffolds have successfully developed potent inhibitors by creating N1-substituted derivatives. nih.gov This approach allows for the fine-tuning of the molecule to optimize its efficacy and reduce potential side effects. nih.gov

Advanced Computational Modeling for Predictive Research Outcomes

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling researchers to predict how a molecule will behave and to prioritize synthetic efforts, thereby saving time and resources. bioexcel.eunih.gov

In the context of this compound, computational modeling can be applied in several ways. Initially, molecular docking simulations can be used to screen libraries of biological targets and predict potential binding sites, guiding the experimental work described in section 7.2. nih.govimist.ma Once a target is validated, more advanced techniques like molecular dynamics (MD) simulations and free energy calculations can provide a deeper understanding of the binding mechanism at an atomic level. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as new derivatives are synthesized and tested. imist.ma These mathematical models correlate chemical structure with biological activity, allowing researchers to predict the potency of new, yet-to-be-synthesized molecules. imist.ma This predictive power is crucial for guiding the rational design process (section 7.3) and focusing on the most promising candidates for development. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.